1-[4-(2-Fluorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol
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Overview
Description
1-[4-(2-Fluorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a propanol chain linked to a methylphenyl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Fluorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol typically involves multiple steps, starting with the preparation of the piperazine ring. One common method is the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Fluorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
1-[4-(2-Fluorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a ligand in biochemical assays to study protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[4-(2-Fluorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol involves its interaction with molecular targets such as receptors or enzymes. The fluorophenyl group may enhance binding affinity, while the piperazine ring can modulate the compound’s pharmacokinetic properties. The sulfanyl group may contribute to the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(2-Fluorophenyl)piperazino]-3-[(3-methylphenyl)sulfanyl]-2-propanol
- 1-[4-(2-Fluorophenyl)piperazino]-3-[(4-chlorophenyl)sulfanyl]-2-propanol
Uniqueness
1-[4-(2-Fluorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its potential as a pharmaceutical agent, while the piperazine ring provides structural flexibility.
Biological Activity
1-[4-(2-Fluorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring, which is a common motif in various bioactive compounds. The presence of the fluorophenyl and methylphenyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Research indicates that compounds with similar structures often act as modulators of neurotransmitter systems. Specifically, piperazine derivatives are known to interact with serotonin (5-HT) and dopamine receptors, which are critical in regulating mood, cognition, and behavior.
Key Mechanisms:
- Receptor Binding: The compound likely binds to G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways.
- Inhibition of Reuptake: It may inhibit the reuptake of neurotransmitters, thereby increasing their availability in the synaptic cleft.
Biological Activity Data
The biological activity of this compound can be summarized in the following table:
Case Studies
Several studies have investigated the effects of piperazine derivatives similar to our compound. Here are notable findings:
- Study on Anxiety Disorders:
- Dopaminergic Activity:
- Neuroprotection:
Properties
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methylphenyl)sulfanylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2OS/c1-16-6-8-18(9-7-16)25-15-17(24)14-22-10-12-23(13-11-22)20-5-3-2-4-19(20)21/h2-9,17,24H,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGSIBNBKRRHEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(CN2CCN(CC2)C3=CC=CC=C3F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.